molecular formula C17H15BrN2O3 B2652265 3-bromo-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide CAS No. 922000-81-5

3-bromo-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide

Cat. No. B2652265
CAS RN: 922000-81-5
M. Wt: 375.222
InChI Key: PXHDAIFQVVCBNT-UHFFFAOYSA-N
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Description

3-bromo-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been synthesized using various methods, and its mechanism of action and physiological effects have been explored in detail.

Scientific Research Applications

Synthesis and Antibacterial Agents

Research has explored the design, synthesis, and QSAR studies of novel analogs related to the tetrahydrobenzo[f][1,4]oxazepine core, demonstrating promising antibacterial activity against various strains, including Staphylococcus aureus and Bacillus subtilis. These compounds exhibit significant activity at non-cytotoxic concentrations, highlighting their potential as antibacterial agents (Palkar et al., 2017).

Antimicrobial Activity of Fused Pyrazole Derivatives

Studies on pyrazole derivatives, which are structurally related to the tetrahydrobenzo[f][1,4]oxazepine ring system, have shown antimicrobial activities. These activities suggest the potential of such fused ring systems in developing new antimicrobial agents (Abunada et al., 2008).

Kinase Inhibition

The benzoxazepine core, closely related to the tetrahydrobenzo[f][1,4]oxazepine structure, is present in several kinase inhibitors, including mTOR inhibitors. Research into the scalable synthesis of these cores has implications for developing novel kinase inhibitors with potential applications in cancer therapy and other diseases (Naganathan et al., 2015).

Synthetic Methodologies

Further studies detail synthetic methodologies for constructing the tetrahydrobenzo[f][1,4]oxazepine core and its derivatives, which are critical for the development of novel compounds with potential therapeutic applications. These methodologies enable the synthesis of diverse derivatives for biological evaluation (Luo et al., 2014).

properties

IUPAC Name

3-bromo-N-(4-methyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BrN2O3/c1-20-7-8-23-15-6-5-13(10-14(15)17(20)22)19-16(21)11-3-2-4-12(18)9-11/h2-6,9-10H,7-8H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXHDAIFQVVCBNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCOC2=C(C1=O)C=C(C=C2)NC(=O)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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